molecular formula C43H53N8O6P B12513355 2-Aminopurine(N2-Dmf) 2'-Deoxy-riboside CE Phosphoramidite

2-Aminopurine(N2-Dmf) 2'-Deoxy-riboside CE Phosphoramidite

Cat. No.: B12513355
M. Wt: 808.9 g/mol
InChI Key: HSPIPLWEGKTHNG-YWGGCHKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminopurine(N2-Dmf) 2’-Deoxy-riboside CE Phosphoramidite: is a modified nucleoside used in the synthesis of oligonucleotides. It is a derivative of 2-aminopurine, a fluorescent analog of adenine, and is often used in molecular biology and biochemistry for studying nucleic acid interactions and dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopurine(N2-Dmf) 2’-Deoxy-riboside CE Phosphoramidite involves several steps, starting from the base compound 2-aminopurine. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using optimized reaction conditions and purification techniques to ensure high yield and purity. The process involves automated synthesizers and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The compound exerts its effects primarily through its incorporation into nucleic acids. As a fluorescent analog of adenine, it can be incorporated into DNA or RNA strands, allowing researchers to study the structure and dynamics of nucleic acids. The fluorescence of 2-aminopurine allows for real-time monitoring of nucleic acid interactions and conformational changes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C43H53N8O6P

Molecular Weight

808.9 g/mol

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C43H53N8O6P/c1-30(2)51(31(3)4)58(55-24-12-23-44)57-38-25-40(50-29-46-37-26-45-42(48-41(37)50)47-28-49(5)6)56-39(38)27-54-43(32-13-10-9-11-14-32,33-15-19-35(52-7)20-16-33)34-17-21-36(53-8)22-18-34/h9-11,13-22,26,28-31,38-40H,12,24-25,27H2,1-8H3/t38-,39+,40+,58?/m0/s1

InChI Key

HSPIPLWEGKTHNG-YWGGCHKGSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)N=CN(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)N=CN(C)C

Origin of Product

United States

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